5-Bromo-2,2-dimethylchroman-4-one
Description
5-Bromo-2,2-dimethylchroman-4-one is a brominated derivative of the chroman-4-one scaffold, characterized by a bicyclic structure with a ketone group at position 4, two methyl groups at position 2, and a bromine substituent at position 5 (aromatic ring). The bromine substituent introduces steric and electronic effects that influence reactivity, spectroscopic properties, and biological activity.
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
5-bromo-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H11BrO2/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5H,6H2,1-2H3 |
InChI Key |
VOECNMORUBFXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC=C2Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2-dimethylchroman-4-one can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of resorcinol derivatives with 3,3-dimethylacryloyl chloride in the presence of a Lewis acid . Microwave-assisted synthesis has also been explored to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production methods for 5-Bromo-2,2-dimethylchroman-4-one typically involve large-scale Friedel-Crafts acylation reactions. The use of microwave-assisted synthesis is gaining popularity due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Scientific Research Applications
5-Bromo-2,2-dimethylchroman-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2,2-dimethylchroman-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects . For example, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Positional Isomers: 5-Bromo vs. 7-Bromo Derivatives
A key comparison involves positional isomers such as 7-bromo-2,2-dimethylchroman-4-one (CAS 130200-01-0) . Differences in bromine placement alter electronic and steric interactions:
- NMR Shifts : For 5-substituted derivatives (e.g., 5-bromo), coupling constants $ J{6,7} $ and $ J{6,8} $ in the aromatic ring range from 8.0–8.8 Hz and 1.0–2.4 Hz, respectively. In contrast, 7-substituted derivatives exhibit distinct coupling patterns ($ J{5,6} = 8.0–8.8 \, \text{Hz}, \, J{6,8} = 1.0–2.4 \, \text{Hz} $) .
Substituent Variants: Bromo vs. Fluoro, Chloro, and Methoxy
Substituents at position 5 significantly alter electronic properties and reactivity:
- Hammett Correlation: Electron-withdrawing groups (e.g., Br, Cl) show strong para-substituent effects on $ ^{13}\text{C} $ shifts (e.g., carbonyl carbon deshielding: 190.9 ppm for –NMe$2$ vs. 196.8 ppm for –NO$2$) . Bromine’s inductive effect (-I) reduces electron density at the para-carbon compared to methoxy (+M) or fluoro (-I, +M).
- Biological Activity : In flavone derivatives, substituents like hydroxy or methoxy at position 7 enhance affinity for 5-HT${1A}$ and 5-HT${2A}$ receptors, while bromine’s bulkiness may reduce binding efficiency .
Fluorinated Analogues: 5-Bromo-7-fluorochroman-4-one
Fluorine’s electronegativity introduces distinct electronic effects:
- Synthetic Reactivity : Fluorine’s small size allows regioselective bromination in deactivated aromatic systems, as demonstrated in studies of nitration/bromination competition .
Data Tables
Table 1: NMR Chemical Shifts of 5-Substituted Chroman-4-one Derivatives
| Substituent (Position 5) | $ ^1\text{H} $ Shift (CH$_2$, ppm) | $ ^{13}\text{C} $ Shift (C=O, ppm) | Coupling Constants ($ J $, Hz) |
|---|---|---|---|
| –Br (5-Bromo) | 2.70 | 196.8* | $ J{6,7} = 8.0–8.8 $, $ J{6,8} = 1.0–2.4 $ |
| –Cl | 2.70 | 195.2* | Similar to –Br |
| –OCH$_3$ | 2.70 | 190.9* | $ J{6,7} = 8.4–8.8 $, $ J{6,8} = 1.2–2.0 $ |
*Predicted using DFT for aromatic carbons .
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